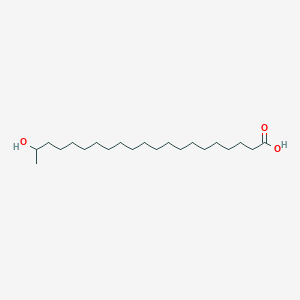

20-Hydroxyhenicosanoic acid

Description

20-Hydroxyicosanoic acid (C₂₀H₄₀O₃) is a saturated fatty acid derivative characterized by a hydroxyl group at the terminal (ω) carbon of a 20-carbon chain. It is also known as 20-hydroxyarachidic acid or ω-hydroxyicosanoic acid . Key properties include:

- Molecular weight: 328.52 g/mol

- Melting point: 96–98°C

- CAS Registry Number: 62643-46-3

- Structure: The hydroxyl group at position 20 enhances polarity, influencing solubility and intermolecular interactions.

This compound is primarily utilized in biochemical research, particularly in studies involving lipid metabolism and hormone analogs (e.g., ecdysteroids, as seen in 20-hydroxyecdysone research) . Its structural features make it a valuable intermediate in synthesizing specialized lipids and surfactants.

Properties

Molecular Formula |

C21H42O3 |

|---|---|

Molecular Weight |

342.6 g/mol |

IUPAC Name |

20-hydroxyhenicosanoic acid |

InChI |

InChI=1S/C21H42O3/c1-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21(23)24/h20,22H,2-19H2,1H3,(H,23,24) |

InChI Key |

KEELWVJBLPISGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCCCCCCCCC(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The hydroxyl position significantly impacts melting points. For example, 20-hydroxyicosanoic acid (terminal hydroxyl) has a higher melting point than 2-hydroxyeicosanoic acid (α-hydroxyl) due to differences in hydrogen-bonding networks .

- Chain length: Heneicosanoic acid (C21) lacks a hydroxyl group but has a higher molecular weight than 20-hydroxyicosanoic acid (C20), highlighting the trade-off between chain length and functionalization .

- Unsaturation: 11-Eicosenoic acid’s cis double bond reduces packing efficiency, typically lowering melting points compared to saturated analogs .

Insights :

- Heneicosanoic acid poses higher acute toxicity risks compared to non-hydroxylated or shorter-chain analogs .

- Terminal hydroxylation (as in 20-hydroxyicosanoic acid) may reduce volatility and inhalation hazards compared to α-hydroxylated isomers.

Comparative Analysis :

- 20-Hydroxyicosanoic acid’s terminal hydroxyl group makes it a precursor for ω-functionalized compounds, whereas α-hydroxy acids (e.g., 2-hydroxyeicosanoic acid) are more relevant in cosmetic formulations .

- Unsaturated analogs like 11-eicosenoic acid are prioritized in energy research due to their fluidity at lower temperatures .

Q & A

Q. What are the key considerations for designing in vitro studies to assess this compound’s biological activity?

- Methodological Answer : Include dose-response curves with at least five concentrations to determine EC₅₀/IC₅₀ values. Use appropriate controls (e.g., vehicle-only and structurally similar inactive analogs) to isolate compound-specific effects. Cell viability assays (e.g., MTT or ATP-based tests) should precede functional studies to rule out cytotoxicity. Ensure consistency in cell culture conditions (e.g., serum-free media during treatment to avoid lipid interference) .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s role in inflammatory pathways be systematically addressed?

- Methodological Answer : Conduct a meta-analysis of published data to identify variables such as cell type (primary vs. immortalized), exposure duration, and co-treatment with other lipids. Validate key findings using orthogonal assays (e.g., ELISA for cytokines and Western blotting for signaling proteins like NF-κB). Consider species-specific differences by comparing human, murine, and in vitro models .

Q. What strategies are effective for elucidating the metabolic fate of this compound in vivo?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or deuterium) to track metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair this with knockout models (e.g., CYP4A/F-deficient mice) to identify enzymatic pathways. Bile duct cannulation or fecal collection can clarify excretion routes, while portal vein sampling assesses hepatic uptake .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Synthesize analogs with modifications to the hydroxyl group position, chain length, or saturation. Test these in parallel using high-throughput screening platforms (e.g., automated patch-clamp for ion channel effects or lipidomic profiling). Apply molecular docking simulations to predict binding affinities to putative targets (e.g., G protein-coupled receptors) and validate with mutagenesis studies .

Q. What statistical approaches are recommended for analyzing clustered data in studies involving repeated measurements of this compound levels?

- Methodological Answer : Use mixed-effects models to account for within-subject correlations, specifying random intercepts for participants. Adjust for covariates like age, diet, or time-of-sample collection. Sensitivity analyses (e.g., bootstrapping) can assess robustness, while false discovery rate (FDR) correction mitigates Type I errors in multi-omic datasets .

Methodological Best Practices

- Data Validation : Ensure analytical reproducibility by including technical replicates and blinded sample analysis. Cross-validate findings with independent cohorts or public datasets (e.g., lipidomics repositories like LIPID MAPS) .

- Ethical Compliance : For human studies, obtain informed consent and anonymize data. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

- Reporting Standards : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw data deposition in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.